4-methylphenyl 5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl ether
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Overview
Description
The compound “4-methylphenyl 5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl ether” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyrazole ring, and a thiazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyrazole ring, and a thiazole ring . These rings are likely connected by single or double bonds, and the exact structure would depend on the specific synthesis process.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the pyrazole ring is known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a pyrazole ring often have good radical scavenging activity .
Scientific Research Applications
Organic Synthesis
This compound is used in Rhodium (III)-catalyzed C–H functionalization . It serves as a substrate for the synthesis of various organic compounds through the process of C–H alkenylation or the production of indazole derivatives . This application is crucial for creating complex molecules for pharmaceuticals and agrochemicals.
Flavouring Agent
The European Food Safety Authority (EFSA) has evaluated this compound as a potential flavouring agent. It is intended for use in specific food categories to enhance taste and aroma, although its use in beverages is limited .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-11-3-5-12(6-4-11)18-14-15-9-13(19-14)10-17-8-2-7-16-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVFTDABANFPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(S2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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